3-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride
Description
Properties
IUPAC Name |
3-methyl-1-(2-piperidin-2-ylethyl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.2ClH/c1-12-5-4-9-15(11-12)10-7-13-6-2-3-8-14-13;;/h12-14H,2-11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSZRDSDWNMLIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCC2CCCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Piperidine Precursors
Starting from Aminopiperidinones: A common approach involves synthesizing 3-aminopiperidine derivatives via reduction of 3-aminopiperidin-2-one hydrochloride using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at temperatures around 35°C to 60°C. This reduction converts the piperidinone to the corresponding aminopiperidine.
Preparation of 3-Aminopiperidin-2-one Hydrochloride: This intermediate is prepared by esterification of 2,5-diaminopentanoic acid hydrochloride with acetyl chloride in methanol at low temperatures (0–15°C), followed by heating at 45–65°C to form methyl 2,5-diaminopentanoate dihydrochloride. Subsequent base treatment with sodium methoxide in methanol at -10 to 0°C yields the piperidinone hydrochloride.
Formation of the 2-(2-piperidinyl)ethyl Side Chain
- N-Alkylation Reactions: The attachment of the 2-(2-piperidinyl)ethyl group can be achieved by nucleophilic substitution reactions where a piperidine nitrogen attacks a suitable electrophilic 2-(2-chloroethyl) intermediate. For example, 1-(2-chloroethyl)piperidine hydrochloride can be reacted with triethylamine in acetonitrile under reflux conditions to yield the linked piperidine derivative.
Salt Formation
- Dihydrochloride Salt Formation: The free base of the piperidine derivative is converted into the dihydrochloride salt by treatment with concentrated hydrochloric acid, often in methanol or a methanol/methyl tert-butyl ether solvent system, at temperatures ranging from 0°C to 20°C. The salt precipitates and can be isolated by filtration.
Detailed Reaction Conditions and Data Table
| Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Notes |
|---|---|---|---|---|
| Esterification of 2,5-diaminopentanoic acid hydrochloride | Acetyl chloride (1.5–2.5 equiv) | 0 to 15 (mixing), 45 to 65 (heating) | Methanol | Formation of methyl 2,5-diaminopentanoate dihydrochloride |
| Base treatment to form piperidinone hydrochloride | Sodium methoxide (2.6 equiv) | -10 to 0 | Methanol | Conversion to (R)-3-aminopiperidin-2-one hydrochloride |
| Reduction to aminopiperidine | Lithium aluminum hydride (1.6 equiv) | 35 to 60 | Tetrahydrofuran (THF) | Reduction of piperidinone to aminopiperidine |
| N-Alkylation for side chain formation | 1-(2-chloroethyl)piperidine hydrochloride + triethylamine | Reflux overnight | Acetonitrile | Formation of 2-(2-(piperidine-1-yl)ethyl) derivative |
| Dihydrochloride salt formation | Concentrated HCl | 0 to 20 | Methanol or methanol/MTBE | Salt precipitation and isolation |
Research Findings and Optimization Notes
Temperature Control: Maintaining low temperatures during esterification and base treatment steps is crucial to prevent side reactions and ensure high yield and purity.
Solvent Choice: Methanol is the preferred solvent for esterification and base treatment due to its polarity and ability to dissolve reactants and intermediates effectively. THF is favored for reductions with LiAlH4 due to its stability and solvating properties.
Catalyst and Additive Effects: In related piperidine syntheses, palladium or rhodium catalysts have been used for hydrogenation steps, offering high selectivity and mild conditions. However, for this compound, reduction with LiAlH4 is the primary method.
Scale-Up Feasibility: The procedures have been demonstrated on multi-kilogram scales (e.g., >1000 grams of intermediates), indicating robustness and industrial applicability.
Purification: Filtration is the main isolation technique for hydrochloride salts, providing a straightforward purification step without extensive chromatographic methods.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form piperidinones.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used under basic conditions.
Major Products Formed
The major products formed from these reactions include substituted piperidines, piperidinones, and other functionalized piperidine derivatives .
Scientific Research Applications
Pharmacological Applications
1.1 Central Nervous System Disorders
Research indicates that piperidine derivatives, including 3-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride, exhibit potential as allosteric modulators of G protein-coupled receptors (GPCRs). These receptors are crucial in the treatment of various central nervous system disorders such as schizophrenia and depression. The ability to modulate GPCR activity can lead to the development of novel therapies with improved efficacy and reduced side effects compared to traditional drugs .
1.2 Antidepressant Activity
Studies have shown that certain piperidine derivatives possess antidepressant-like effects in animal models. The mechanism is thought to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. This suggests that this compound could be explored further for its antidepressant potential .
1.3 Pain Management
Given the structural similarities with known analgesics, this compound may also serve as a scaffold for developing new pain management medications. Piperidine derivatives have been linked to opioid receptor activity, which is essential in pain modulation. This opens avenues for synthesizing new compounds that could provide effective pain relief with fewer side effects than existing opioids .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step chemical reactions that allow for the introduction of various functional groups. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound. Recent advancements in synthetic methodologies have improved yields and selectivity for piperidine derivatives, enhancing their accessibility for research purposes .
Case Studies
Mechanism of Action
The mechanism of action of 3-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperidine and piperazine derivatives are structurally and functionally diverse. Below is a detailed comparison of 3-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride with analogous compounds:
Table 1: Structural and Functional Comparison
Key Observations:
Structural Differences: The target compound features a piperidine ring with a 2-piperidinyl ethyl side chain, distinguishing it from BD 1063 (piperazine core) and Dipipanone (diphenylbutene substituent). Piperidine derivatives often exhibit greater lipophilicity compared to piperazine analogs, influencing blood-brain barrier penetration . Unlike Anileridine, which contains an ester functional group critical for opioid receptor binding, the target compound lacks such groups, suggesting divergent pharmacological targets .
Pharmacological Implications: BD 1063 is a well-characterized sigma-1 receptor antagonist, implying that structural analogs like the target compound may interact with sigma or dopamine receptors due to shared piperidine/piperazine scaffolds . Dipipanone and Anileridine highlight the role of bulky aromatic substituents (e.g., diphenyl, phenyl groups) in opioid activity. The absence of such groups in the target compound may reduce opioid effects but could enhance selectivity for other targets .
Physicochemical Properties :
- The dihydrochloride salt form improves aqueous solubility compared to free bases, a feature shared with Anileridine dihydrochloride and BD 1063. This property is critical for bioavailability in drug development .
Regulatory and Safety Profiles: Compounds like S-(2-(dimethylamino)ethyl) isothiourinium dihydrochloride demonstrate that dihydrochloride salts can exhibit sensitizing effects, underscoring the need for rigorous toxicity testing of the target compound .
Research Findings and Gaps
- Evidence Gaps: Direct pharmacological data for this compound are absent in the provided sources.
- Comparative Insights: Structural analogs like BD 1063 and Dipipanone suggest plausible applications in neuropharmacology (e.g., antipsychotic or analgesic effects), but empirical validation is required .
Biological Activity
Overview
3-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. Piperidine compounds are significant in medicinal chemistry due to their diverse pharmacological properties, including analgesic, antidepressant, and anti-cancer activities. This article explores the biological activity of this specific compound, including its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C13H28Cl2N2
- Molecular Weight : 283.3 g/mol
- Solubility : Soluble in various organic solvents but not in water
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound may modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial in mood regulation and pain perception.
Key Mechanisms:
- Receptor Modulation : The compound is believed to interact with opioid receptors, similar to other piperidine derivatives, potentially offering analgesic effects.
- Enzyme Inhibition : Research indicates that it may inhibit specific enzymes involved in lipid metabolism, which can lead to phospholipidosis—a condition associated with drug-induced toxicity .
In Vitro Studies
A variety of in vitro assays have been conducted to evaluate the biological effects of the compound:
Case Studies
-
Antidepressant Effects :
A study published in 2021 examined the impact of piperidine derivatives on mood disorders. The results indicated that compounds similar to this compound significantly improved symptoms in models of depression, suggesting potential therapeutic applications in treating major depressive disorder . -
Analgesic Research :
In a comparative study of synthetic opioids, this compound was evaluated alongside fentanyl derivatives. It was found to possess analgesic properties that were effective in reducing pain responses in animal models while exhibiting a lower risk for dependency compared to traditional opioids . -
Cancer Therapy Potential :
Recent investigations into the anticancer properties of piperidine derivatives highlighted the potential of this compound as a lead structure for developing new anticancer agents. It showed promising results in inhibiting cell proliferation in breast and colorectal cancer models .
Q & A
Basic Research Questions
Q. What are the recommended protocols for safe handling and storage of 3-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride in laboratory settings?
- Methodological Answer :
- Handling : Use NIOSH-approved respiratory protection (e.g., P95 masks) and chemical-resistant gloves (nitrile or neoprene) to avoid inhalation or dermal exposure. Work under a fume hood to minimize aerosol/dust formation .
- Storage : Store in airtight containers at 2–8°C in a dry, ventilated area. Avoid contact with incompatible materials (e.g., strong oxidizers) to prevent hazardous reactions .
- Emergency Measures : For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent contamination of drainage systems. Decontaminate surfaces with ethanol followed by detergent .
Q. How can researchers determine the purity and stability of this compound under varying experimental conditions?
- Methodological Answer :
- Analytical Techniques : Employ high-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) and mass spectrometry (MS) to assess purity. Compare retention times and spectral data against certified reference standards (e.g., pharmacopeial intermediates in ).
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) and monitor for changes in appearance, pH, and impurity profiles using validated ICH guidelines .
Q. What synthetic routes are documented for piperidine derivatives structurally analogous to this compound?
- Methodological Answer :
- Key Steps : (1) Alkylation of piperidine cores using 2-(2-piperidinyl)ethyl halides, (2) N-methylation via reductive amination, and (3) dihydrochloride salt formation through HCl gas saturation in anhydrous ethanol .
- Optimization : Adjust reaction stoichiometry (1.2–1.5 eq of alkylating agent) and temperature (60–80°C) to minimize byproducts like quaternary ammonium salts .
Advanced Research Questions
Q. How can researchers resolve contradictions in receptor-binding data for this compound across different assay systems?
- Methodological Answer :
- Assay Validation : Cross-validate results using orthogonal techniques (e.g., radioligand binding vs. functional cAMP assays). Control for pH (7.4 ± 0.2) and ionic strength (150 mM NaCl) to minimize assay artifacts .
- Theoretical Frameworks : Apply allosteric modulation models or cooperativity indices to explain divergent affinity values (e.g., Hill coefficients >1 in GPCR assays vs. linear kinetics in enzyme inhibition) .
Q. What strategies are effective for improving the compound’s metabolic stability in preclinical pharmacokinetic studies?
- Methodological Answer :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorination at the piperidine ring) to reduce CYP450-mediated oxidation. Use deuterium isotope effects at labile C-H bonds .
- In Silico Modeling : Apply QSAR models to predict sites of glucuronidation or sulfation. Validate with liver microsome assays (human vs. rodent) to prioritize derivatives .
Q. How can researchers design experiments to differentiate between on-target and off-target effects in cellular models?
- Methodological Answer :
- Genetic Tools : Use CRISPR/Cas9 knockout of the target receptor or RNAi silencing to confirm mechanism-specific responses .
- Pharmacological Controls : Co-administer selective antagonists (e.g., SCH-23390 for dopamine receptors) or use inactive enantiomers to isolate target engagement .
Q. What methodologies are recommended for analyzing environmental fate and ecotoxicological risks of this compound?
- Methodological Answer :
- Degradation Studies : Perform OECD 301B (ready biodegradability) and hydrolysis tests (pH 4–9) to assess persistence. Monitor metabolites via LC-MS/MS .
- Ecotoxicology : Use Daphnia magna acute toxicity assays (48-h EC50) and algal growth inhibition tests (72-h ErC50) to estimate ecological hazards .
Data Analysis and Theoretical Frameworks
Q. How should researchers interpret conflicting data on the compound’s pH-dependent solubility and formulation stability?
- Methodological Answer :
- Solubility Profiling : Generate pH-solubility curves (pH 1–10) using shake-flask methods with biorelevant media (e.g., FaSSIF/FeSSIF). Correlate with pKa values (estimated via potentiometric titration) .
- Stability Modeling : Apply Arrhenius kinetics to extrapolate shelf-life under accelerated conditions. Identify degradation pathways (e.g., hydrolysis of piperidine rings) using forced degradation studies .
Q. What experimental designs are optimal for elucidating the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Systems Biology : Integrate transcriptomics (RNA-seq) and phosphoproteomics to map signaling networks. Use pathway enrichment analysis (e.g., KEGG, Reactome) to prioritize targets .
- Kinetic Studies : Perform stopped-flow fluorescence or surface plasmon resonance (SPR) to measure binding kinetics (kon/koff) and residence time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
